Cas no 91503-72-9 ([1,1'-Biphenyl]-4-aceticacid, 2-fluoro-a-methyl-,(acetyloxy)methyl ester)

[1,1'-Biphenyl]-4-aceticacid, 2-fluoro-a-methyl-,(acetyloxy)methyl ester structure
91503-72-9 structure
Product Name:[1,1'-Biphenyl]-4-aceticacid, 2-fluoro-a-methyl-,(acetyloxy)methyl ester
CAS No:91503-72-9
MF:C18H17FO4
MW:316.323589086533
CID:804650
PubChem ID:3021833
Update Time:2025-04-19

[1,1'-Biphenyl]-4-aceticacid, 2-fluoro-a-methyl-,(acetyloxy)methyl ester Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-aceticacid, 2-fluoro-a-methyl-,(acetyloxy)methyl ester
    • Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate
    • acetyloxymethyl 2-(3-fluoro-4-phenylphenyl)propanoate
    • (Acetyloxy)methyl 2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate
    • DTXSID70919690
    • (Acetyloxy)methyl 2-fluoro-alpha-methyl-(1,1'-biphenyl)-4-acetate
    • 91503-72-9
    • SCHEMBL9629893
    • (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-alpha-methyl-, (acetyloxy)methyl ester
    • Inchi: 1S/C18H17FO4/c1-12(18(21)23-11-22-13(2)20)15-8-9-16(17(19)10-15)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3
    • InChI Key: DOEZNJRGIBOCSQ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1C=CC=CC=1)C(C(=O)OCOC(C)=O)C

Computed Properties

  • Exact Mass: 316.11108718g/mol
  • Monoisotopic Mass: 316.11108718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 52.6Ų
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